molecular formula C9H15Cl3N2 B8144196 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride

1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride

Cat. No.: B8144196
M. Wt: 257.6 g/mol
InChI Key: ALXUXSQNYCCNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a chloropyridine moiety attached to a methylpropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chloropyridine, which can be obtained through chlorination of pyridine.

    Alkylation: The 4-chloropyridine is then subjected to alkylation with 2-methylpropan-1-amine under basic conditions to form the desired product.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine
  • 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine hydrochloride
  • 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine sulfate

Uniqueness

1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride is unique due to its specific dihydrochloride salt form, which may influence its solubility, stability, and bioavailability compared to other similar compounds. This uniqueness can be leveraged in the design of pharmaceutical formulations and other applications where these properties are critical.

Properties

IUPAC Name

1-(4-chloropyridin-2-yl)-2-methylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2.2ClH/c1-6(2)9(11)8-5-7(10)3-4-12-8;;/h3-6,9H,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXUXSQNYCCNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=CC(=C1)Cl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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